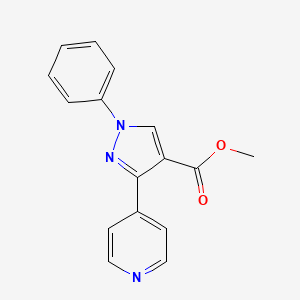

methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate” is a chemical compound . It’s a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3 (3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . For example, 1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]ethan-1-one has an IR (ν max, cm−1) of 3120, 3041, 1684 (C=O), 1599, 1521, 1448, 1362, 1260, 1241, 1221, 977, 940, 863, 751, 705, 683 .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, when compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one is heated with hydrazine in dioxane, it forms 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, the changes in the infrared spectra indicated alcoholic to ketonic transformation in the molecular structures upon ultraviolet (UV) illumination .

Wissenschaftliche Forschungsanwendungen

Photoresponsive Materials

Pyrazolinone derivatives, which include “methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate”, are a new class of organic photochromic materials. They exhibit excellent optical color change properties in the powder crystal state, showing great potential for applications such as high-density storage, fluorescence switching, and bioimaging .

Fluorescence Modulation

The design and synthesis of these compounds with structural photoreversibility and excellent fluorescence modulation properties are areas of research focus. They show excellent fluorescence reversibility under alternating UV and visible light, making them potentially useful in fluorescent molecular switches .

High-Density Storage

Due to their special photoinduced color change and reversible conversion, these compounds have become one of the most promising materials with optical information memory and ultra-high-density optical information storage .

Bioimaging Technology

These compounds have potential applications in bioimaging technology. Their unique properties make them suitable for use in various imaging applications .

Sensors

The unique properties of these compounds also make them suitable for use in sensor applications. They can be used to detect changes in environmental conditions .

Pharmaceutical Applications

The pyrazoline moiety, which is present in “methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate”, is found in various marketed pharmacological agents of different categories. This establishes its importance in the pharmaceutical sector .

Industrial Applications

Apart from pharmaceutical applications, the pyrazoline moiety is also important in the industrial sector. It is used in the synthesis of compounds with a wide range of uses .

Agricultural Applications

The pyrazoline moiety is also significant in the agricultural sector. It is present in various marketed molecules with a wide range of uses, establishing its importance in this sector .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-21-16(20)14-11-19(13-5-3-2-4-6-13)18-15(14)12-7-9-17-10-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGMWIFQCLGOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2653834.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2653835.png)

![(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol](/img/structure/B2653837.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2653841.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2653842.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-fluorophenyl)acetate](/img/structure/B2653845.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2653849.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)